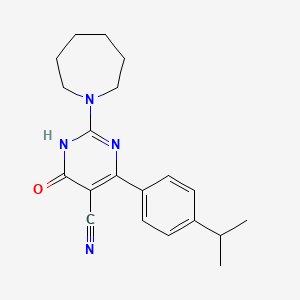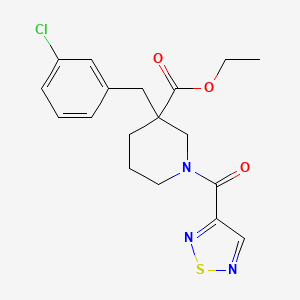
2-(1-adamantyl)-3-methylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantyl)-3-methylquinoxaline, also known as AdMQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. AdMQ is a derivative of quinoxaline and is characterized by its adamantyl group, which imparts unique properties to the molecule. In
作用机制
The mechanism of action of 2-(1-adamantyl)-3-methylquinoxaline is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. This compound has been shown to activate the Nrf2/ARE pathway, which is responsible for the upregulation of antioxidant enzymes and the reduction of oxidative stress. This compound also inhibits the activity of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine, which is involved in learning and memory processes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can scavenge free radicals and reduce oxidative stress. This compound has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. In vivo studies have demonstrated that this compound can improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2-(1-adamantyl)-3-methylquinoxaline in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound is also readily available and relatively inexpensive compared to other compounds used in neuroscience and pharmacology research. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for 2-(1-adamantyl)-3-methylquinoxaline research. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the investigation of this compound's potential as a neuroprotective agent in traumatic brain injury and stroke. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on different signaling pathways in the brain.
合成方法
2-(1-adamantyl)-3-methylquinoxaline can be synthesized through a multistep process that involves the condensation of 2-chloro-3-methylquinoxaline with adamantylamine. The reaction mixture is then heated under reflux in the presence of a base to obtain this compound in high yield. The purity of this compound can be further improved through recrystallization.
科学研究应用
2-(1-adamantyl)-3-methylquinoxaline has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to possess neuroprotective properties and can prevent neuronal cell death caused by oxidative stress. In pharmacology, this compound has been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In medicinal chemistry, this compound has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
2-(1-adamantyl)-3-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-12-18(21-17-5-3-2-4-16(17)20-12)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTZORDCKBABGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-cyclopropyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6117888.png)
![3-({[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]amino}methyl)-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6117896.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-ethyl-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6117897.png)

![N-({1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6117918.png)
![[5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6117926.png)
![N-(3-methoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6117938.png)
![4-[6-(4-biphenylyloxy)-2-phenyl-4-pyrimidinyl]morpholine](/img/structure/B6117944.png)

![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6117946.png)
![7-(ethylsulfonyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6117952.png)

![N-[(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]acetamide](/img/structure/B6117960.png)
![5-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B6117980.png)
